molecular formula C10H13NO3 B1467099 [1-(Furan-2-carbonyl)pyrrolidin-3-yl]methanol CAS No. 1247388-90-4

[1-(Furan-2-carbonyl)pyrrolidin-3-yl]methanol

Cat. No.: B1467099
CAS No.: 1247388-90-4
M. Wt: 195.21 g/mol
InChI Key: AKCCSEPIBMRTFO-UHFFFAOYSA-N
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Description

[1-(Furan-2-carbonyl)pyrrolidin-3-yl]methanol is a compound that features a furan ring attached to a pyrrolidine ring, with a methanol group attached to the pyrrolidine

Properties

IUPAC Name

furan-2-yl-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c12-7-8-3-4-11(6-8)10(13)9-2-1-5-14-9/h1-2,5,8,12H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCCSEPIBMRTFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)C(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Furan-2-carbonyl)pyrrolidin-3-yl]methanol typically involves the reaction of furan-2-carboxylic acid with pyrrolidine derivatives under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond between the furan and pyrrolidine rings .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

[1-(Furan-2-carbonyl)pyrrolidin-3-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [1-(Furan-2-carbonyl)pyrrolidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development .

Medicine

In medicine, [1-(Furan-2-carbonyl)pyrrolidin-3-yl]methanol is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its structural features contribute to the creation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of [1-(Furan-2-carbonyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-carboxylic acid: Similar in structure but lacks the furan ring.

    Furan-2-carboxylic acid: Contains the furan ring but lacks the pyrrolidine moiety.

    Prolinol: A pyrrolidine derivative with a hydroxyl group but without the furan ring.

Uniqueness

The uniqueness of [1-(Furan-2-carbonyl)pyrrolidin-3-yl]methanol lies in its combined structural features of both furan and pyrrolidine rings. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its individual components.

Biological Activity

[1-(Furan-2-carbonyl)pyrrolidin-3-yl]methanol is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential bioactive properties. This compound features a unique structural arrangement that allows for various interactions with biological targets, making it a candidate for drug discovery and development.

Chemical Structure and Properties

The compound consists of a furan ring fused with a pyrrolidine moiety, with a carbonyl group attached to the furan. Its unique structure facilitates interactions with proteins and enzymes, which may influence various biological pathways.

The mechanism of action involves:

  • π-π Interactions : The furan ring can engage in π-π stacking interactions with aromatic amino acids in proteins.
  • Hydrogen Bonding : The pyrrolidine ring can form hydrogen bonds with specific amino acid side chains, modulating enzyme or receptor activity.

Antioxidant Activity

Research has indicated that derivatives of furan-containing compounds exhibit significant antioxidant properties. A study found that compounds similar to [1-(Furan-2-carbonyl)pyrrolidin-3-yl]methanol demonstrated high reducing power and metal-chelating activity, suggesting potential applications in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

In vitro studies have shown that furan derivatives can inhibit albumin denaturation, an indicator of anti-inflammatory activity. The compounds tested exhibited higher activity compared to standard anti-inflammatory drugs like ketoprofen, indicating their potential as anti-inflammatory agents .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Furan derivatives have been studied for their effectiveness against various bacterial strains, showcasing their ability to disrupt cellular processes in pathogens .

Case Studies

Study Objective Findings
Study 1Evaluate antioxidant propertiesCompounds showed significant reducing power and metal-chelating ability, higher than ketoprofen .
Study 2Assess anti-inflammatory effectsDemonstrated inhibition of albumin denaturation, indicating strong anti-inflammatory potential .
Study 3Investigate antimicrobial activityFuran derivatives displayed effectiveness against Gram-positive bacteria, disrupting protein synthesis in pathogens .

Research Findings

Recent studies have highlighted the following key findings regarding [1-(Furan-2-carbonyl)pyrrolidin-3-yl]methanol:

  • High Affinity Binding : The compound exhibits high binding affinity to specific biological targets, which is critical for its therapeutic potential.
  • In Vivo Efficacy : Preliminary animal studies suggest that the compound may have favorable pharmacokinetic properties, enhancing its viability as a drug candidate.
  • Synergistic Effects : When used in combination with other therapeutic agents, it may enhance the overall efficacy against complex diseases such as cancer and inflammatory disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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